7a-Methyl-3-methylenehexahydrobenzofuran-2-one 7a-Methyl-3-methylenehexahydrobenzofuran-2-one
Brand Name: Vulcanchem
CAS No.: 342617-21-4
VCID: VC18459963
InChI: InChI=1S/C10H14O2/c1-7-8-5-3-4-6-10(8,2)12-9(7)11/h8H,1,3-6H2,2H3
SMILES:
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

7a-Methyl-3-methylenehexahydrobenzofuran-2-one

CAS No.: 342617-21-4

Cat. No.: VC18459963

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

7a-Methyl-3-methylenehexahydrobenzofuran-2-one - 342617-21-4

Specification

CAS No. 342617-21-4
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-1-benzofuran-2-one
Standard InChI InChI=1S/C10H14O2/c1-7-8-5-3-4-6-10(8,2)12-9(7)11/h8H,1,3-6H2,2H3
Standard InChI Key CPAWXRWDKTWXJD-UHFFFAOYSA-N
Canonical SMILES CC12CCCCC1C(=C)C(=O)O2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-1-benzofuran-2-one according to IUPAC guidelines . Alternative designations include NSC266184, DTXSID40313085, and hexahydro-7a-methyl-3-methylene-2(3H)-benzofuranone . Its CAS registry numbers (20917-92-4 and 67498-53-7) distinguish it from structurally similar molecules .

Molecular Architecture

The molecule comprises a fused bicyclic system: a tetrahydrobenzofuran core with a methyl group at the 7a position and a methylidene substituent at C3. The SMILES notation CC12CCCCC1C(=C)C(=O)O2\text{CC12CCCCC1C(=C)C(=O)O2} encapsulates this arrangement, highlighting the lactone ring (2-benzofuranone) and unsaturated methylidene moiety .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC10H14O2\text{C}_{10}\text{H}_{14}\text{O}_{2}
Molecular weight166.22 g/mol
Exact mass166.09938 Da
Topological PSA26.3 Ų
XLogP32.2

Physicochemical Properties

Stability and Reactivity

The compound’s bicyclic framework confers rigidity, while the α,β-unsaturated lactone group suggests potential reactivity toward nucleophiles. Computational data indicate a LogP of 2.2, implying moderate lipophilicity suitable for penetration into hydrophobic matrices . No experimental melting or boiling points are reported, but its solid-state stability is inferred from supplier storage recommendations .

Spectroscopic Profiles

Mass spectrometry (GC-MS) reveals a base peak at m/z 123, corresponding to fragmentation at the lactone ring. Secondary peaks at m/z 43 and 95 suggest cleavage of the methylidene and methyl groups .

Table 2: Computed Physicochemical Parameters

ParameterValueMethod
Hydrogen bond donors0PubChem
Hydrogen bond acceptors2PubChem
Rotatable bonds0PubChem
Complexity index244PubChem

Synthesis and Industrial Production

Manufacturing Methods

While detailed synthetic routes are proprietary, the structure suggests feasible pathways via Diels-Alder cyclization or lactonization of hydroxy acids. Suppliers like Parchem classify it as a specialty material, implying batch production under controlled conditions .

Purification and Quality Control

Analytical techniques such as HPLC and NMR ensure purity >95%, as mandated for research-grade chemicals . The absence of MSDS-reported impurities underscores rigorous quality protocols .

Applications and Utilization

Research Contexts

The compound’s α,β-unsaturated lactone motif mirrors bioactive natural products, positioning it as a candidate for pharmacophore modeling. Its bicyclic structure may also serve as a scaffold in polymer chemistry .

Industrial Relevance

As a specialty chemical, it finds niche applications in fragrance synthesis and advanced material science, though specific uses remain undisclosed due to proprietary constraints .

Recent Advances and Future Directions

Computational Studies

2025 PubChem updates highlight its Kovats retention index (1302) in GC analyses, aiding chromatographic identification . Molecular dynamics simulations predict stable binding to hydrophobic pockets in proteins, meriting further biochemical exploration .

Knowledge Gaps

Missing data on solubility, thermal stability, and biological activity limit application scope. Collaborative academia-industry studies could address these deficits.

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